molecular formula C8H7BrN2 B2423987 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile CAS No. 1701600-95-4

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile

Cat. No.: B2423987
CAS No.: 1701600-95-4
M. Wt: 211.062
InChI Key: ZAQXXATXPGIYSC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.062 g/mol.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-methylpyridine-2-acetonitrile are phosphodiesterase type 4 (PDE4) enzymes and the benzodiazepine site on the human GABA A receptor . PDE4 enzymes play a crucial role in breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals in cells. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain.

Mode of Action

3-Bromo-4-methylpyridine-2-acetonitrile interacts with its targets by serving as a potent inhibitor . It binds to the active sites of PDE4 enzymes, preventing them from breaking down cAMP . This leads to an increase in cAMP levels, which can amplify the response of cells to hormones like adrenaline. For the GABA A receptor, the compound acts as a ligand, binding to the benzodiazepine site and modulating the receptor’s activity .

Biochemical Pathways

The increase in cAMP levels due to PDE4 inhibition affects multiple biochemical pathways. It enhances the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. This can have downstream effects such as smooth muscle relaxation and anti-inflammatory responses . The modulation of GABA A receptor activity can influence neuronal excitability and produce sedative and anxiolytic effects .

Result of Action

The molecular and cellular effects of 3-Bromo-4-methylpyridine-2-acetonitrile’s action include increased cAMP levels, altered protein phosphorylation, and modulation of neuronal excitability . These changes can lead to physiological effects such as bronchodilation, anti-inflammatory responses, and potential anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of liquid bromine and sodium nitrite in an ice-salt bath to achieve bromination . The reaction is carried out at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve efficient and scalable synthesis . These methods are preferred due to their high yields and the ability to produce large quantities of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and arylboronic acids to form carbon-carbon bonds.

    Bromination: Involves the use of liquid bromine and sodium nitrite in an ice-salt bath.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

2-(3-Bromo-4-methylpyridin-2-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of pharmaceutical compounds, particularly as inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Shares a similar structure but lacks the acetonitrile group.

    4-Methylpyridine-2-acetonitrile: Similar but without the bromine atom.

Properties

IUPAC Name

2-(3-bromo-4-methylpyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-5-11-7(2-4-10)8(6)9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQXXATXPGIYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701600-95-4
Record name 2-(3-bromo-4-methylpyridin-2-yl)acetonitrile
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